2,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
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Overview
Description
2,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a boron-containing heterocyclic compound It is characterized by the presence of a boronate ester group attached to an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid or ester. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The indazole core can be reduced under specific conditions.
Substitution: The boronate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃)
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines or alcohols
Major Products
Oxidation: Boronic acids
Reduction: Reduced indazole derivatives
Substitution: Substituted indazole derivatives
Scientific Research Applications
2,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The indazole core can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-2H-indazole: Lacks the boronate ester group, making it less versatile in chemical reactions.
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole: Similar structure but without the dimethyl groups on the indazole core.
Uniqueness
2,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is unique due to the presence of both the boronate ester group and the dimethyl groups on the indazole core
Properties
Molecular Formula |
C15H21BN2O2 |
---|---|
Molecular Weight |
272.15 g/mol |
IUPAC Name |
2,5-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
InChI |
InChI=1S/C15H21BN2O2/c1-10-7-11-9-18(6)17-13(11)8-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |
InChI Key |
LGKWZQMJFWDTPD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NN(C=C3C=C2C)C |
Origin of Product |
United States |
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